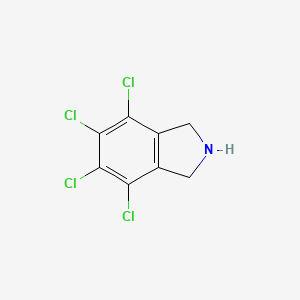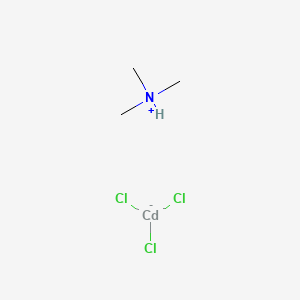
Quinine, isopropylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine, isopropylchloride: is a compound that combines the well-known antimalarial agent quinine with isopropylchloride. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria . Isopropylchloride, on the other hand, is a chlorinated hydrocarbon used in various chemical reactions. The combination of these two compounds can potentially offer unique properties and applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinine, isopropylchloride involves several steps. Quinine is typically extracted from the bark of the cinchona tree through a series of chemical processes. Isopropylchloride can be synthesized by the chlorination of isopropanol. The combination of these two compounds can be achieved through a substitution reaction where the hydroxyl group of quinine is replaced by the isopropylchloride group under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of quinine from cinchona bark, followed by its chemical modification with isopropylchloride. This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Quinine, isopropylchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinine derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinine moiety, potentially altering its biological activity.
Substitution: The isopropylchloride group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinine derivatives with altered pharmacological properties and potential new applications in medicine and industry .
Wissenschaftliche Forschungsanwendungen
Chemistry: Quinine, isopropylchloride is used as a starting material for the synthesis of various quinine derivatives.
Biology: In biological research, this compound is used to study the effects of quinine derivatives on cellular processes and to develop new antimalarial drugs .
Medicine: The compound is investigated for its potential use in treating malaria and other parasitic infections. Its unique properties may offer advantages over traditional quinine treatments .
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Wirkmechanismus
The mechanism of action of quinine, isopropylchloride involves its interaction with molecular targets in the malaria parasite. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to its death . The isopropylchloride moiety may enhance the compound’s ability to penetrate cellular membranes and reach its target sites more effectively .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Primaquine: An antimalarial drug that targets the liver stage of the parasite.
Uniqueness: Quinine, isopropylchloride is unique due to its combination of quinine and isopropylchloride, which may offer enhanced pharmacological properties and new applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
63717-10-2 |
|---|---|
Molekularformel |
C23H31ClN2O2 |
Molekulargewicht |
403.0 g/mol |
IUPAC-Name |
(S)-[(2R)-5-ethenyl-1-propan-2-yl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C23H31N2O2.ClH/c1-5-16-14-25(15(2)3)11-9-17(16)12-22(25)23(26)19-8-10-24-21-7-6-18(27-4)13-20(19)21;/h5-8,10,13,15-17,22-23,26H,1,9,11-12,14H2,2-4H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
InChI-Schlüssel |
IQHTWFLGOPQPHD-XJXJHPFJSA-M |
Isomerische SMILES |
CC(C)[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Kanonische SMILES |
CC(C)[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
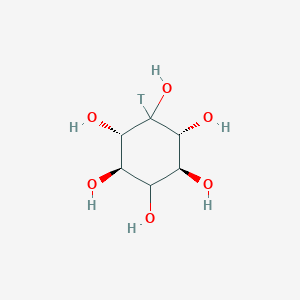

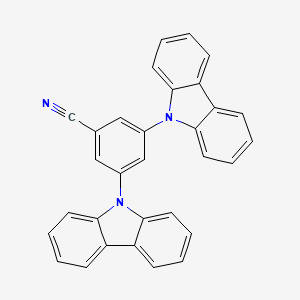

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
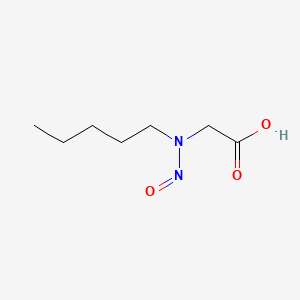

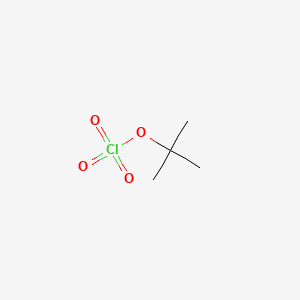
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
